MOR Potency: AP-238 is the Most Potent Cinnamylpiperazine with an EC50 of 248 nM
In a head-to-head β-arrestin-2 (βarr2) recruitment assay at the human μ-opioid receptor (MOR), AP-238 demonstrated the highest potency among all tested cinnamylpiperazines, with an EC50 of 248 nM (95% CI: 184–333 nM) [1][2]. This represents a 3.0-fold greater potency than 2-methyl-AP-237 (EC50 = 749 nM) and substantially exceeds the potency of AP-237 (bucinnazine) and para-methyl-AP-237, for which full concentration-response curves were generated in the same assay system [1][2]. For reference, hydromorphone yielded an EC50 of 26.9 nM and fentanyl an EC50 of 14.3 nM in the identical assay [2]. Thus, while AP-238 is less potent than fentanyl or hydromorphone, it is the most potent member of the cinnamylpiperazine subclass by a margin of approximately 3-fold over the next most potent analog [1].
| Evidence Dimension | MOR activation potency (EC50) in βarr2 recruitment assay |
|---|---|
| Target Compound Data | EC50 = 248 nM (95% CI: 184–333 nM) |
| Comparator Or Baseline | 2-Methyl-AP-237: EC50 = 749 nM; AP-237 (bucinnazine): EC50 > 1 µM (no full activation); para-Methyl-AP-237: EC50 similar to AP-237; Hydromorphone: EC50 = 26.9 nM; Fentanyl: EC50 = 14.3 nM |
| Quantified Difference | AP-238 is 3.0-fold more potent than 2-methyl-AP-237; ~10–20-fold less potent than hydromorphone; ~17-fold less potent than fentanyl |
| Conditions | Cell-based NanoBiT® βarr2 recruitment assay; human MOR; relative to hydromorphone (100% reference); triplicate experiments; Fogarty et al., 2022; Vandeputte et al., 2022 |
Why This Matters
For researchers requiring the most potent cinnamylpiperazine reference standard to calibrate in vitro MOR activation assays, AP-238 provides the lowest EC50 in its subclass, enabling more sensitive detection and quantification of receptor engagement.
- [1] Fogarty MF, Vandeputte MM, Krotulski AJ, Papsun D, Walton SE, Stove CP, Logan BK. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology. 2022;96(6):1701-1710. View Source
- [2] Vandeputte MM, Krotulski AJ, Fogarty MF, Papsun D, Logan BK, Stove CP. In vitro pharmacological characterization of recent non-fentanyl synthetic opioids including 2-benzylbenzimidazole 'nitazene' opioids. Lisbon Addictions 2022 Conference Abstract. View Source
